Ergometrine maleate is derived from ergot alkaloids, which are produced by the fungus Claviceps purpurea. This compound is classified as a small molecule drug with significant pharmacological effects on smooth muscle, particularly in the uterus and vascular systems. It is recognized for its potent contractile properties, making it essential in clinical settings for managing uterine atony and hemorrhage following childbirth or abortion .
The synthesis of ergometrine maleate typically involves the amidation of ergot alkaloids. One common method includes using racemic ergotic acid, which can be derived from fermentation waste of Claviceps purpurea. The process generally follows these steps:
This method allows for efficient production with a yield exceeding 30%, demonstrating both economic viability and environmental sustainability by utilizing waste materials .
Ergometrine maleate has a complex molecular structure characterized by its unique arrangement of atoms. The molecular formula is , with a molecular weight of approximately 441.484 g/mol.
The three-dimensional structure can be visualized using molecular modeling software or databases such as ChemSpider and DrugBank.
Ergometrine maleate participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for understanding its stability and reactivity in biological systems .
The mechanism of action of ergometrine maleate involves several pathways:
The pharmacodynamics indicate that ergometrine has a rapid onset when administered intravenously or intramuscularly, with effects lasting from 45 minutes to 180 minutes depending on the route of administration .
Ergometrine maleate exhibits several notable physical properties:
Key chemical properties include:
These properties influence its bioavailability and pharmacokinetics significantly .
Ergometrine maleate has several applications in clinical medicine:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3